1-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-2-(thiophen-3-yl)ethan-1-one
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Overview
Description
1-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-2-(thiophen-3-yl)ethan-1-one is a heterocyclic compound that contains both thiadiazole and thiophene rings. These types of compounds are known for their diverse biological activities and are often explored for their potential in medicinal chemistry. The presence of the thiadiazole ring is particularly significant due to its known pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-2-(thiophen-3-yl)ethan-1-one typically involves the reaction of a piperazine derivative with a thiadiazole compound. One common method involves the condensation of 1,2,5-thiadiazole-3-carboxylic acid with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The resulting intermediate is then reacted with a thiophene derivative under similar conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-2-(thiophen-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-2-(thiophen-3-yl)ethan-1-one involves its interaction with various molecular targets. The thiadiazole ring is known to inhibit enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. This inhibition can lead to increased levels of acetylcholine, which may have therapeutic effects in conditions such as Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: Known for their antimicrobial and anticancer activities.
Thiophene derivatives: Used in the development of pharmaceuticals and materials science.
Uniqueness
1-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-2-(thiophen-3-yl)ethan-1-one is unique due to the combination of the thiadiazole and thiophene rings, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-2-thiophen-3-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS2/c17-12(7-10-1-6-18-9-10)16-4-2-15(3-5-16)11-8-13-19-14-11/h1,6,8-9H,2-5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCYEPCBTASLDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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